Piranocromenos

Pyranochromenes are a class of organic compounds characterized by a fused chromene and pyran ring system, typically featuring an oxygen atom at the 4-position of the chromene ring. These molecules exhibit diverse chemical properties due to their unique structural features. Pyranochromenes find applications in various fields including pharmaceuticals, agrochemicals, and dyes. In the pharmaceutical industry, they are known for their potential as bioactive compounds due to their ability to form intermolecular hydrogen bonds, which can influence their biological activities. Furthermore, pyranochromenes possess photochromic properties, making them valuable in the development of smart materials that respond to light stimuli. Their electronic structure and conjugated system also make them suitable for use in organic electronics, particularly as components in organic solar cells and organic light-emitting diodes (OLEDs).

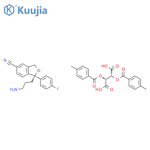

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

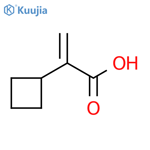

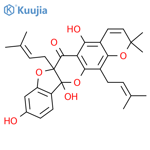

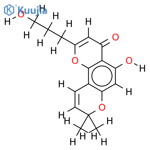

|

1-(5-methoxy-2,2,8,8-tetramethyl-2H,8H-pyrano[3,2-g]chromen-10-yl)-ethanone | 3818-99-3 | C19H22O4 |

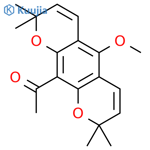

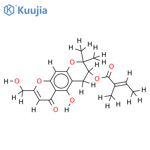

|

N/A | 90866-14-1 | C26H28O6 |

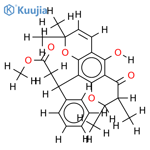

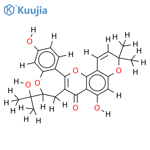

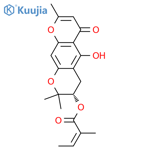

|

Griseorhodin C | 69050-49-3 | C25H18O13 |

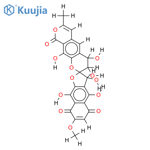

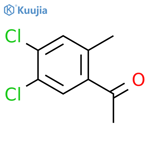

|

(+)-6a,11b-Dihydro-5,9,11b-trihydroxy-2,2-dimethyl-6a,13-bis(3-methyl-2-butenyl)-2H,6H-benzofuro[3,2-b]pyrano[3,2-g][1]benzopyran-6-one | 92280-13-2 | C30H32O7 |

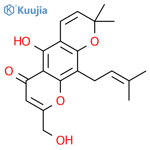

|

5-hydroxy-2-hydroxymethyl-8,8-dimethyl-10-(3-methyl-but-2-enyl)-8H-pyrano[3,2-g]chromen-4-one | 39029-67-9 | C20H22O5 |

|

Neocyclomorusin | 62596-35-4 | C25H24O7 |

|

Dideoxygriseorhodin C | 119911-67-0 | C25H18O11 |

|

N/A | 1403335-93-2 | C17H18O5 |

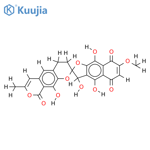

|

ledebouriellol | 84272-83-3 | C20H22O7 |

|

3'-O-angeloylhamaudol | 84272-84-4 | C20H22O6 |

Literatura relevante

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

Proveedores recomendados

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

Escitalopram Didesmethyl Cas No: 928652-45-3

Escitalopram Didesmethyl Cas No: 928652-45-3 -

-

-